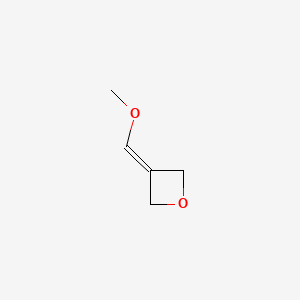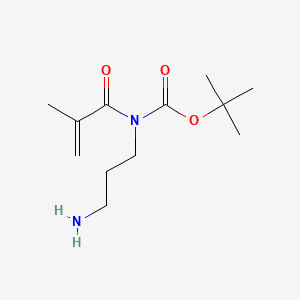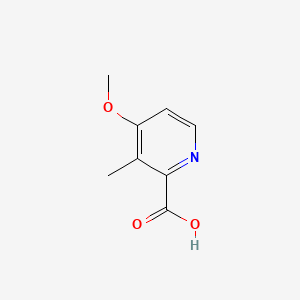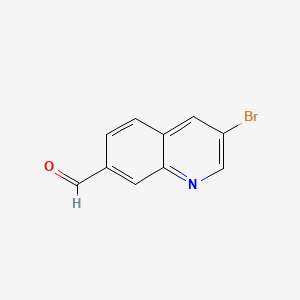
3-Bromoquinoline-7-carbaldehyde
Übersicht
Beschreibung
3-Bromoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO and a molecular weight of 236.068 . It undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The structure of 3-Bromoquinoline-7-carbaldehyde consists of a quinoline ring system, which is a benzene ring fused with a pyridine moiety . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis
Quinoline undergoes various reactions to yield functionalized quinolines . For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis
3-Bromoquinoline-7-carbaldehyde has a boiling point of 350.1±22.0°C at 760 mmHg . It should be stored in a tightly closed container, in a cool and dry place .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-Bromoquinoline-7-carbaldehyde and its analogs serve as key intermediates in the synthesis of diverse heterocyclic compounds. These molecules are pivotal in constructing fused or binary quinoline-based heterocyclic systems, which are often pursued for their potential biological activities. The synthesis methodologies for these quinolines include palladium-catalyzed reactions, such as Heck coupling followed by aldol reactions, to afford corresponding isoquinolines in good yields. Notably, the Friedländer condensation has been employed for the generation of bidentate and tridentate 6-bromoquinoline derivatives, demonstrating the versatility of bromoquinolines in synthetic organic chemistry. These synthetic pathways highlight the significance of 3-Bromoquinoline-7-carbaldehyde and related compounds in the preparation of complex molecular architectures with potential applications in various domains of chemistry and biology (Hamama et al., 2018), (Cho & Patel, 2006), (Hu, Zhang, & Thummel, 2003).
Biological Evaluation and Docking Analysis
The chemistry of 2-chloroquinoline-3-carbaldehydes, which are closely related to 3-Bromoquinoline-7-carbaldehyde, has been extensively studied for their biological significance. These compounds have shown a wide variety of biological activities, and derivatives synthesized from them have been evaluated as potential inhibitors of human AKT1, a key enzyme implicated in cancer progression. The docking analysis of these derivatives has shown significant inhibitory potency, suggesting their relevance in the design of new therapeutic agents targeting cancer and other diseases. Such studies underscore the potential of 3-Bromoquinoline-7-carbaldehyde analogs in the realm of medicinal chemistry (Ghanei et al., 2016).
Antimicrobial and Antioxidant Activities
Novel chloroquinoline analogs, which share structural similarities with 3-Bromoquinoline-7-carbaldehyde, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have displayed potent activity against a variety of bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, as well as notable antioxidant properties. Such findings highlight the therapeutic potential of bromoquinoline derivatives in treating infectious diseases and their possible applications as antioxidants (Zeleke et al., 2020), (Abdi et al., 2021).
Environmental and Material Science Applications
In the field of corrosion inhibition, quinoline derivatives have been shown to be effective in protecting mild steel against corrosion in acidic environments. The inhibition efficiency of these compounds has been attributed to their ability to adsorb onto the metal surface, forming a protective barrier. This application demonstrates the potential of 3-Bromoquinoline-7-carbaldehyde analogs in industrial applications, particularly in materials science and engineering (Lgaz et al., 2017).
Zukünftige Richtungen
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of more efficient synthesis methods, exploration of new functionalizations, and investigation of their biological and pharmaceutical activities .
Eigenschaften
IUPAC Name |
3-bromoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAJGOYRWLLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721434 | |
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinoline-7-carbaldehyde | |
CAS RN |
1259224-17-3 | |
| Record name | 3-Bromo-7-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



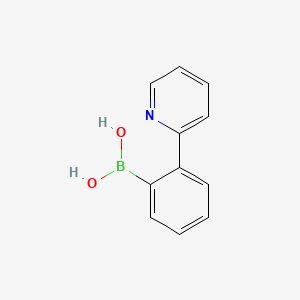
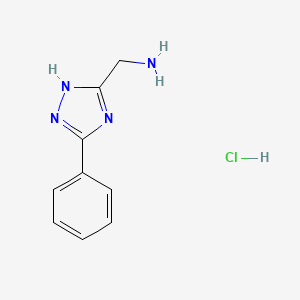
![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)
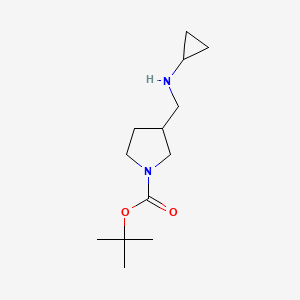

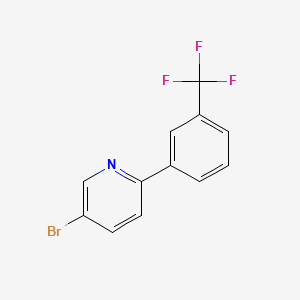
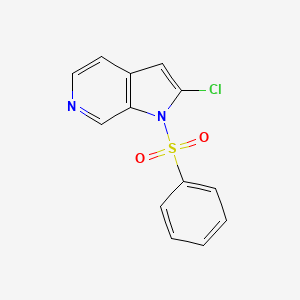
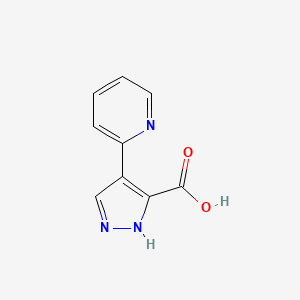
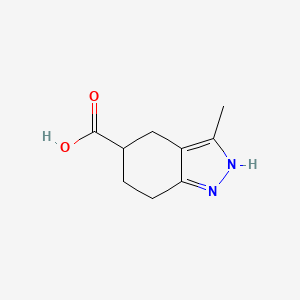
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)
![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)
